An In-depth Technical Guide to 3,4-Dihydroxybenzonitrile (CAS: 17345-61-8)
An In-depth Technical Guide to 3,4-Dihydroxybenzonitrile (CAS: 17345-61-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxybenzonitrile, also known as Protocatechuonitrile, is an organic compound with the CAS number 17345-61-8. It is a polycyclic aromatic compound characterized by a benzene (B151609) ring substituted with two hydroxyl groups and a nitrile group. This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and potential mechanisms of action, with a focus on its applications in research and drug development.
Chemical and Physical Properties
3,4-Dihydroxybenzonitrile is a white to off-white crystalline powder. Its chemical structure and key properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | 3,4-dihydroxybenzonitrile |
| CAS Number | 17345-61-8 |
| Molecular Formula | C₇H₅NO₂ |
| Molecular Weight | 135.12 g/mol |
| SMILES | C1=CC(=C(C=C1C#N)O)O |
| InChI | InChI=1S/C7H5NO2/c8-4-5-1-2-6(9)7(10)3-5/h1-3,9-10H |
| Physical Property | Value | Source |
| Melting Point | 155-159 °C | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in methanol |
Synthesis of 3,4-Dihydroxybenzonitrile
Detailed experimental protocols for the synthesis of 3,4-Dihydroxybenzonitrile have been reported. A common method involves the demethylation of vanillin-derived intermediates.
Experimental Protocol: Synthesis from Vanillin (B372448)
This two-step synthesis starts from vanillin.
Step 1: Preparation of Vanillin Nitrile
-
In a 500 mL four-neck flask, add 152.0 g of vanillin, 125.1 g of hydroxylamine (B1172632) hydrochloride, and 304 mL of N,N-dimethylformamide (DMF).
-
Stir the mixture and slowly heat it in an oil bath to an internal temperature of approximately 50°C.
-
Maintain this temperature for 4 hours.
-
Increase the internal temperature to 110°C and maintain for an additional 2 hours.
-
After the reaction is complete, slowly pour the reaction mixture into 1000 mL of water while stirring to induce crystallization.
-
Filter the resulting solid and dry to obtain vanillin nitrile.
Step 2: Demethylation to 3,4-Dihydroxybenzonitrile
-
In a 1000 mL four-neck flask, dissolve 120 g of the vanillin nitrile prepared in Step 1 in 300 mL of N,N-dimethylformamide (DMF).
-
Under cooling, slowly add 145.15 g of anhydrous aluminum trichloride. The internal temperature will naturally rise; control it with a water bath to not exceed 120°C.
-
After the addition is complete, use an oil bath to maintain the internal temperature at 120°C for 4 hours.
-
Once the reaction is complete, add the reaction solution to dilute hydrochloric acid for hydrolysis.
-
Extract the aqueous layer several times with toluene (B28343).
-
Wash the combined toluene layers with water and then concentrate under reduced pressure.
-
Recrystallize the residue from a dilute alcohol aqueous solution to obtain 3,4-Dihydroxybenzonitrile as a white crystalline solid.
Biological Activities
3,4-Dihydroxybenzonitrile has been investigated for its potential biological activities, including antitumor effects and enzyme inhibition.
Antitumor Activity
Research has explored the antitumor effects of 3,4-Dihydroxybenzonitrile against L1210 murine leukemia cells.[1] The mechanism is thought to involve the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.[1]
Quantitative Data:
While the study by Wick et al. (1987) investigated the antitumor activity of 3,4-Dihydroxybenzonitrile, a specific IC50 value for its inhibition of ribonucleotide reductase was not provided in the available abstract. However, for the structurally related compound 3,4-dihydroxybenzaldoxime, a potent inhibitory effect was reported.[1][2]
| Compound | Target | Cell Line | IC50 | In Vivo Activity (% ILS) | Source |
| 3,4-Dihydroxybenzaldoxime | Ribonucleotide Reductase | - | 38 µM | 100% (L1210 Leukemia) | [1][2] |
| 3,4-Dihydroxybenzonitrile | Ribonucleotide Reductase | L1210 Leukemia | Not Reported | Exhibited significant antitumor activity | [1] |
% ILS: Percent Increased Life Span
Experimental Protocol: In Vivo Antitumor Activity Assay (L1210 Murine Leukemia Model)
A detailed experimental protocol for the in vivo antitumor activity against L1210 murine leukemia is not fully described in the available search results. However, a general procedure for such an assay would typically involve the following steps:
-
Cell Culture: L1210 murine leukemia cells are cultured in an appropriate medium.
-
Animal Model: A suitable strain of mice (e.g., DBA/2) is used.
-
Tumor Implantation: A known number of L1210 cells are implanted into the mice, usually intraperitoneally.
-
Treatment: The test compound (3,4-Dihydroxybenzonitrile) is administered to the mice at various doses and schedules. A control group receives a vehicle solution.
-
Monitoring: The mice are monitored daily for signs of toxicity and survival.
-
Data Analysis: The mean survival time of the treated groups is compared to the control group, and the percent increased life span (% ILS) is calculated.
Soybean Lipoxygenase Inhibition
3,4-Dihydroxybenzonitrile has been identified as a compound found in soybean lipoxygenase and is suggested to be an excellent Michaelis-Menten substrate.[3] Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes and other inflammatory mediators, making their inhibitors potential anti-inflammatory agents.
Quantitative Data:
Specific IC50 values for the inhibition of soybean lipoxygenase by 3,4-Dihydroxybenzonitrile are not available in the provided search results.
Experimental Protocol: Soybean Lipoxygenase Inhibition Assay
A general protocol for assessing soybean lipoxygenase inhibition is as follows:
-
Enzyme Solution: Prepare a solution of soybean lipoxygenase in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0).
-
Substrate Solution: Prepare a solution of linoleic acid (the substrate) in the same buffer, often with a solubilizing agent like Tween 20.
-
Inhibitor Solution: Dissolve 3,4-Dihydroxybenzonitrile in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then diluted to various concentrations.
-
Assay:
-
In a cuvette, mix the enzyme solution and the inhibitor solution at different concentrations.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the formation of the product (hydroperoxylinoleic acid) by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
-
Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, can then be determined by plotting the percentage of inhibition against the inhibitor concentration.
Putative Signaling Pathways
Direct experimental evidence detailing the specific signaling pathways modulated by 3,4-Dihydroxybenzonitrile is not available in the provided search results. However, studies on structurally similar compounds, such as 3,4-dihydroxybenzoic acid (protocatechuic acid) and 3,4-dihydroxybenzalactone, suggest potential involvement of key cellular signaling cascades in its biological effects, particularly in the context of cancer.[4][5] These pathways are often implicated in cell survival, proliferation, and apoptosis.
Based on the activity of these related compounds, a putative signaling pathway for 3,4-Dihydroxybenzonitrile's potential antitumor effects can be proposed. It is hypothesized that 3,4-Dihydroxybenzonitrile may induce apoptosis and inhibit cell proliferation through the modulation of the MAPK (Mitogen-Activated Protein Kinase) and PI3K/AKT (Phosphoinositide 3-kinase/Protein Kinase B) signaling pathways.
Caption: Putative signaling pathway for 3,4-Dihydroxybenzonitrile.
Disclaimer: This diagram illustrates a hypothetical mechanism of action for 3,4-Dihydroxybenzonitrile based on the known effects of structurally related compounds. Direct experimental validation of these pathways for 3,4-Dihydroxybenzonitrile is required.
Conclusion
3,4-Dihydroxybenzonitrile is a versatile chemical intermediate with demonstrated potential in the realm of biological research, particularly in oncology. Its synthesis is well-established, and preliminary studies indicate significant antitumor activity. However, a comprehensive understanding of its quantitative efficacy and the precise molecular mechanisms and signaling pathways underlying its biological effects requires further investigation. The information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further studies to determine its specific IC50 values against various cancer cell lines and to elucidate its impact on cellular signaling are crucial next steps in its development as a potential therapeutic agent.
References
- 1. Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile. | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3,4-Dihydroxybenzonitrile | CymitQuimica [cymitquimica.com]
- 4. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,4-Dihydroxybenzalactone Suppresses Human Non-Small Cell Lung Carcinoma Cells Metastasis via Suppression of Epithelial to Mesenchymal Transition, ROS-Mediated PI3K/AKT/MAPK/MMP and NFκB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

